![molecular formula C11H8F2Si B14744121 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole CAS No. 711-53-5](/img/structure/B14744121.png)
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is a silicon-containing five-membered cyclic diene. This compound is part of the silole family, known for their unique photophysical properties, particularly aggregation-induced emission (AIE). Siloles are characterized by their ability to fluoresce strongly in the aggregated state, which is a significant departure from the typical aggregation-caused quenching observed in many other chromophores .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of radical-mediated ring-opening reactions. For instance, the photochemical iodine atom-transfer ring opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can be initiated by hexabutylditin, yielding difluorohomoallyl iodides .
Industrial Production Methods
Industrial production methods for similar compounds often involve vapor-phase catalytic fluorination. For example, a mixture of trichloroethane and dichloroethylene can be fluorinated using a fixed-bed chrome-based catalyst under specific temperature and pressure conditions. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction may produce silole hydrides.
Applications De Recherche Scientifique
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state promotes radiative decay of the excited state . This property makes it highly effective in applications requiring strong fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its propeller-shaped structure and strong AIE properties.
1,1,3,4-Tetraphenylsilole: Exhibits a twisted and poorly conjugated conformation, leading to different photophysical behaviors.
Uniqueness
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is unique due to its specific fluorine substituents, which enhance its electron acceptability and fast electron mobility. These properties make it particularly suitable for use in electroluminescence devices and other applications requiring efficient light emission .
Propriétés
Numéro CAS |
711-53-5 |
|---|---|
Formule moléculaire |
C11H8F2Si |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2,2-difluoro-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8F2Si/c12-14(13)7-9-5-1-3-8-4-2-6-10(14)11(8)9/h1-6H,7H2 |
Clé InChI |
DQQXIFPEWKSAJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC3=C2C(=CC=C3)[Si]1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
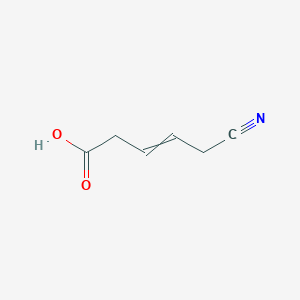
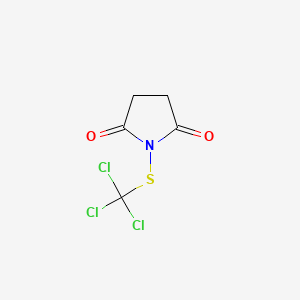
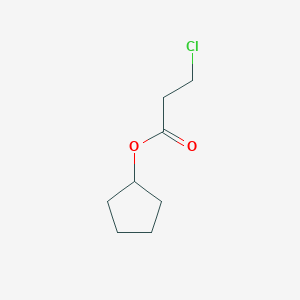
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
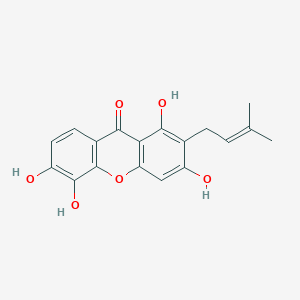
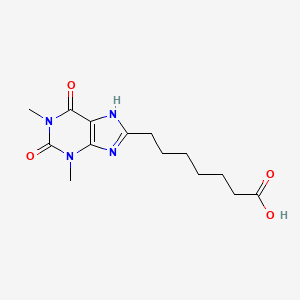
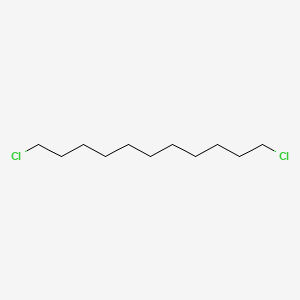
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
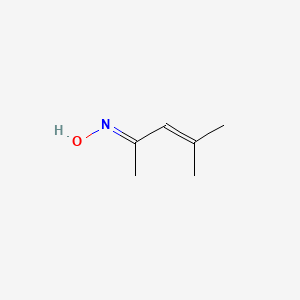
methyl benzoate](/img/structure/B14744126.png)
